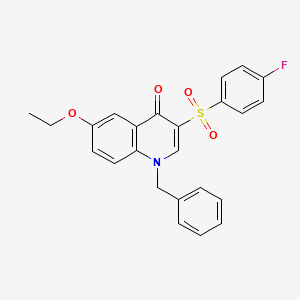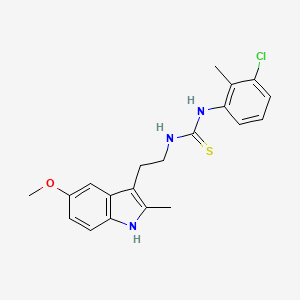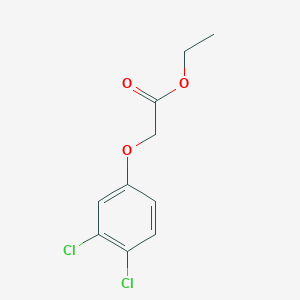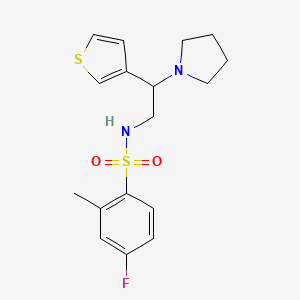
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Benzoylation: Addition of a benzoyl group to the brominated benzene.
Sulfonylation: Introduction of a sulfonyl group to the benzene ring.
Amidation: Formation of the amide bond between the benzoyl-bromophenyl and piperidin-1-ylsulfonyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the carbonyl group, leading to debromination or alcohol formation.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-benzoylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide: Lacks the bromine atom.
N-(2-benzoyl-4-chlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains a chlorine atom instead of bromine.
N-(2-benzoyl-4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding, which might influence the compound’s binding affinity and specificity for its targets.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXUXKOVNJVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)
![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)


![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)


